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molecular formula C7H8N2O B1640025 1-cyclopropanecarbonyl-1H-imidazole

1-cyclopropanecarbonyl-1H-imidazole

Cat. No. B1640025
M. Wt: 136.15 g/mol
InChI Key: AQCAJEDKFMTYOJ-UHFFFAOYSA-N
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Patent
US06642418B1

Procedure details

A solution of cyclopropanecarbonyl chloride (10.0 g) in dry tetrahydrofuran was added dropwise to a solution of imidazole (13.0 g, 2 equivalents) stirred at 0° C. After 1 hour the solid was filtered and the filtrate evaporated to give the title compound (13.3 g), NMR 1.2 (m, 2H), 1.38 (m, 2H), 2.21 (m, 1H), 7.12 (d, 1H), 7.55 (d, 1H), 8.34 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.[NH:7]1[CH:11]=[CH:10][N:9]=[CH:8]1>O1CCCC1>[CH:1]1([C:4]([N:7]2[CH:11]=[CH:10][N:9]=[CH:8]2)=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
13 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 hour the solid was filtered
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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